(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
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Overview
Description
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoxazole ring followed by the introduction of the diazepane and tetrahydrothiophene moieties. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the diazepane nitrogen atoms or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It could be used in the treatment of various diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and diazepane moiety can bind to active sites, altering the function of the target molecule. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethanone
- (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it a valuable molecule for research and application.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-11-9-13(15-19-11)14(18)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,12H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCPCJAGBJLANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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